1-Butanol, 4-(ethenyloxy)-

Description

The exact mass of the compound 1-Butanol, 4-(ethenyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Butanol, 4-(ethenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanol, 4-(ethenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

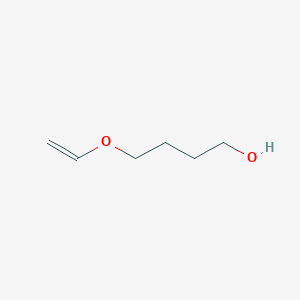

Structure

3D Structure

Properties

IUPAC Name |

4-ethenoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBNQNDUEFFFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31244-41-4 | |

| Record name | 1-Butanol, 4-(ethenyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31244-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044854 | |

| Record name | 4-(Ethenyloxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanol, 4-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17832-28-9 | |

| Record name | 4-Hydroxybutyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17832-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 4-(ethenyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017832289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 4-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Ethenyloxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(vinyloxy)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL MONOVINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGM5RZX0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"1-Butanol, 4-(ethenyloxy)-" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanol, 4-(ethenyloxy)-, also known by its synonyms 4-(vinyloxy)butan-1-ol and 1,4-butanediol monovinyl ether, is a bifunctional organic molecule possessing both a primary alcohol and a vinyl ether functional group.[1][2] This unique structure allows it to participate in a variety of chemical reactions, making it a valuable monomer and intermediate in polymer chemistry and organic synthesis.[3] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications.

Chemical Structure and Properties

The chemical structure of 1-Butanol, 4-(ethenyloxy)- consists of a four-carbon butyl chain with a hydroxyl group at one terminus and a vinyloxy group at the other.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 4-(Ethenyloxy)butan-1-ol |

| CAS Number | 17832-28-9[2] |

| Molecular Formula | C6H12O2[2] |

| Synonyms | 4-(Vinyloxy)butan-1-ol, 1,4-Butanediol monovinyl ether, Hydroxybutyl vinyl ether (HBVE)[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 0.939 g/mL at 25 °C | [3] |

| Boiling Point | 95 °C at 20 mmHg | [3] |

| Melting Point | -33 °C | [3] |

| Flash Point | 185 °F (85 °C) | [2][3] |

| Water Solubility | 75 g/L at 20 °C | [3] |

| Refractive Index | n20/D 1.444 | [3] |

Experimental Protocols

Synthesis: Vinylation of 1,4-Butanediol

The primary industrial synthesis of 1-Butanol, 4-(ethenyloxy)- involves the vinylation of 1,4-butanediol with acetylene.[2][4] This reaction is typically catalyzed by a strong base.

General Procedure:

-

Catalyst Preparation: A strong base, such as potassium hydroxide or a superbase system like CsF-NaOH, is used as a catalyst.[4] In the case of heterogeneous catalysis, potassium hydroxide can be supported on carriers like aluminum oxide or silica gel.[4]

-

Reaction Setup: 1,4-butanediol is charged into a suitable reactor.

-

Vinylation Reaction: Acetylene gas is introduced into the reactor under pressure (e.g., 1.0–1.2 MPa) and at an elevated temperature (e.g., 138–140 °C).[4] The reaction mixture is stirred to ensure efficient contact between the reactants and the catalyst.

-

Reaction Monitoring and Work-up: The progress of the reaction is monitored by techniques such as gas chromatography to determine the conversion of 1,4-butanediol and the yield of the desired product. Upon completion, the catalyst is neutralized or removed by filtration.

-

Purification: The crude product is purified by distillation under reduced pressure to isolate 1-Butanol, 4-(ethenyloxy)- from unreacted starting materials and byproducts. A common byproduct is the divinylation product, 1,4-bis(vinyloxy)butane.[4]

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key analytical tool for confirming the structure of 1-Butanol, 4-(ethenyloxy)-. Expected signals would include those for the vinyl protons, the methylene protons adjacent to the ether oxygen and the hydroxyl group, and the other methylene protons of the butyl chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

-

FTIR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, the C=C stretch of the vinyl group, and the C-O stretches of the ether and alcohol functionalities. While a detailed interpretation is beyond the scope of this guide, the PubChem database indicates the availability of FTIR and ¹H NMR spectra for this compound.[1]

Visualizations

Chemical Structure of 1-Butanol, 4-(ethenyloxy)-

Caption: 2D structure of 1-Butanol, 4-(ethenyloxy)-.

Synthesis Workflow

Caption: General workflow for the synthesis of 1-Butanol, 4-(ethenyloxy)-.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or involvement in signaling pathways for 1-Butanol, 4-(ethenyloxy)-. Its primary applications are in the field of industrial polymer chemistry. General toxicological information for vinyl ethers suggests the potential for mild irritation to the eyes and respiratory tract, and effects on the central nervous system at high concentrations.

Applications

The dual functionality of 1-Butanol, 4-(ethenyloxy)- makes it a versatile building block in chemical synthesis.

-

Reactive Diluent: It is used as a reactive diluent in UV-curable coatings and inks, where it helps to reduce viscosity and participates in the polymerization process.

-

Monomer for Copolymers: The vinyl ether group can undergo polymerization, while the hydroxyl group provides a site for further modification or cross-linking. This makes it a useful comonomer in the production of specialty polymers with tailored properties such as adhesion and flexibility.

-

Intermediate in Organic Synthesis: The hydroxyl and vinyl ether groups can be selectively reacted to introduce new functionalities, making it a valuable intermediate in the synthesis of more complex molecules.

Logical Relationship of Applications

Caption: Relationship between 1-Butanol, 4-(ethenyloxy)- and its industrial applications.

References

In-Depth Technical Guide: 1-Butanol, 4-(ethenyloxy)-

CAS Number: 17832-28-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butanol, 4-(ethenyloxy)-, a versatile chemical intermediate. The information presented herein is curated for professionals in research and development, with a focus on its chemical properties, synthesis, applications, and safety.

Chemical and Physical Properties

1-Butanol, 4-(ethenyloxy)-, also known as 4-hydroxybutyl vinyl ether (HBVE), is a colorless to light yellow liquid with a faint, ether-like odor.[1] It is a bifunctional monomer containing both a vinyl ether group and a primary hydroxyl group, which imparts unique reactivity and versatility in chemical synthesis.[2] The presence of the hydroxyl group allows for further chemical modifications, while the vinyl ether group is susceptible to polymerization.[2]

Table 1: Physical and Chemical Properties of 1-Butanol, 4-(ethenyloxy)-

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [3] |

| Molecular Weight | 116.16 g/mol | [3] |

| Appearance | Colorless to yellow liquid | [1][3] |

| Odor | Faint, ether-like | [1] |

| Boiling Point | 95 °C at 20 mmHg | [3][4] |

| Melting Point | -33 °C | [1][2] |

| Density | 0.939 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.444 | [3][4] |

| Water Solubility | 75 g/L at 20 °C | [1][2] |

| Flash Point | 85 °C (closed cup) | [4] |

| Autoignition Temperature | 225 °C | [2] |

Synthesis

The primary industrial synthesis of 1-Butanol, 4-(ethenyloxy)- involves the vinylation of 1,4-butanediol with acetylene in the presence of a strong base catalyst, typically potassium hydroxide (KOH).[1][5] This reaction must be carefully controlled to favor the formation of the monovinyl ether over the divinyl ether byproduct.[5]

Experimental Protocol: Synthesis of 1,4-Butanediol Monovinyl Ether[5]

Materials:

-

1,4-Butanediol

-

Potassium Hydroxide (KOH)

-

Acetylene (C₂H₂)

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Potassium carbonate (K₂CO₃)

-

Water (H₂O)

Equipment:

-

Autoclave (1.2 L capacity)

-

Stirring apparatus

-

Heating mantle

-

Fractional distillation apparatus

Procedure:

-

A 1.2 L autoclave is charged with a solution of 9 g of KOH in 180 g of 1,4-butanediol and 170 g of tetrahydrofuran.

-

An equimolar amount of acetylene is compressed into the autoclave.

-

The mixture is carefully heated to 140 °C with stirring and maintained at 140-150 °C until the pressure no longer declines (approximately 8 hours).

-

After cooling, the tetrahydrofuran is removed.

-

Diethyl ether and water are added to the reaction mixture.

-

The ether extract is washed with water and dried over anhydrous potassium carbonate.

-

The final product is purified by fractional distillation.

Expected Products:

-

1,4-Butanediol monovinyl ether (b.p. 83-85 °C at 18 mmHg)

-

1,4-Butanediol divinyl ether (byproduct, b.p. 65-67 °C at 18 mmHg)

-

Unreacted 1,4-butanediol

Note: Increasing the molar ratio of acetylene to 1,4-butanediol can increase the yield of the divinyl ether.[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-Butanol, 4-(ethenyloxy)-.

Table 2: Spectroscopic Data of 1-Butanol, 4-(ethenyloxy)-

| Spectroscopy Type | Data Source | Key Features |

| ¹H NMR | Sigma-Aldrich Co. LLC[6] | Data available on PubChem, CID 87329 |

| FTIR | Forensic Spectral Research[6] | Neat (KBr) spectrum available on PubChem, CID 87329 |

| GC-MS | Chemical Concepts, A Wiley Division[6] | Mass spectrometry data available on PubChem, CID 87329 |

| Raman | Polysciences, Inc.[6] | FT-Raman spectrum available on PubChem, CID 87329 |

Applications

The dual functionality of 1-Butanol, 4-(ethenyloxy)- makes it a valuable monomer in polymer chemistry.

-

Reactive Diluent: It is used as a reactive diluent in UV-curable coatings and inks.[1]

-

Monomer for Copolymers: It serves as a building block for macronomonomers and as a monomer for vinyl copolymers.[1]

-

Adhesives: It is utilized in the formulation of adhesives for labels, commercial printing, and flexible packaging.[7]

-

Cement Additives: Employed in the synthesis of cement additives.[1]

-

Fluororesin and Coatings: Its reactivity makes it suitable for applications in fluororesins and various coatings.[2]

Safety and Handling

Comprehensive safety data is essential for the handling of 1-Butanol, 4-(ethenyloxy)-.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation. |

| Hazardous to the aquatic environment - chronic hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects. |

Data compiled from multiple safety data sheets.

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area. Keep away from sources of ignition.[8]

-

Storage: Store in a cool, dry place in a tightly sealed container. The industrial product is often stabilized with potassium hydroxide.[1][8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded.[8]

Biological Activity and Toxicology

Currently, there is limited specific data on the biological signaling pathways directly affected by 1-Butanol, 4-(ethenyloxy)-. Toxicological information is primarily based on general data for vinyl ethers and the butanol moiety.

-

Acute Toxicity: It is considered moderately toxic if ingested.[7]

-

Irritation: It can cause serious eye irritation.[7]

-

Sensitization: Skin sensitizing effects were not observed in animal studies.[7]

-

Genotoxicity/Mutagenicity: No mutagenic or genotoxic effects were found in various in-vitro tests.[7]

-

Ecotoxicity: The substance is harmful to aquatic life with long-lasting effects.[7]

The metabolism of vinyl ethers can proceed via cytochrome P450 enzymes, but specific metabolic pathways for 1-Butanol, 4-(ethenyloxy)- have not been extensively studied.[9] The biological effects are generally associated with the reactivity of the vinyl group and the properties of the resulting metabolites.

Conclusion

1-Butanol, 4-(ethenyloxy)- (CAS 17832-28-9) is a significant chemical intermediate with primary applications in the polymer and coatings industries. Its synthesis via the vinylation of 1,4-butanediol is a well-established industrial process. While it possesses moderate acute toxicity and is an eye irritant, proper handling and adherence to safety protocols can mitigate these risks. Further research into its specific metabolic pathways and long-term toxicological effects would be beneficial for a more complete understanding of its biological impact.

References

- 1. 4-Hydroxybutylvinylether – Wikipedia [de.wikipedia.org]

- 2. 1,4-Butanediol vinyl ether | 17832-28-9 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-羟丁基乙烯基醚 contains 0.01% potassium hydroxide as stabilizer, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. 1,4-Butanediol monovinyl ether | C6H12O2 | CID 87329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ashland.com [ashland.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Drug Metabolism and Toxicological Mechanisms [mdpi.com]

Technical Guide: Synthesis and Purification of 1-Butanol, 4-(ethenyloxy)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 1-Butanol, 4-(ethenyloxy)-, also known as 4-(vinyloxy)-1-butanol or 4-hydroxybutyl vinyl ether. This monomer is a valuable building block in polymer chemistry and a versatile intermediate in organic synthesis. This document outlines the primary synthetic methodologies, detailed purification protocols, and key physical and chemical properties.

Chemical Properties and Data

1-Butanol, 4-(ethenyloxy)- is a colorless to pale yellow liquid with a characteristic ether-like odor.[1] It is moderately soluble in water and miscible with many organic solvents.[1] Commercial preparations are often stabilized with a small amount of potassium hydroxide to prevent polymerization.

Table 1: Physical and Chemical Properties of 1-Butanol, 4-(ethenyloxy)-

| Property | Value | Reference |

| CAS Number | 17832-28-9 | [2][3] |

| Molecular Formula | C₆H₁₂O₂ | [2][3] |

| Molecular Weight | 116.16 g/mol | [2][3] |

| Boiling Point | 189.5 °C @ 1013 hPa | [4] |

| 95 °C @ 20 mmHg | [5] | |

| Melting Point | -33 °C | [5][6] |

| Density | 0.939 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.444 | |

| Water Solubility | 75 g/L at 20 °C | [5][6] |

| Flash Point | 85 °C (closed cup) |

Synthesis Methodologies

The most common industrial synthesis of 1-Butanol, 4-(ethenyloxy)- involves the vinylation of 1,4-butanediol with acetylene in the presence of a basic catalyst. An alternative approach, transetherification, offers a pathway that avoids the use of acetylene gas.

Vinylation of 1,4-Butanediol with Acetylene

This method is based on the Reppe vinylation, where an alcohol reacts with acetylene under basic conditions.

Reaction:

HO-(CH₂)₄-OH + HC≡CH → H₂C=CH-O-(CH₂)₄-OH

Catalysts:

-

Potassium Hydroxide (KOH): A traditional and effective catalyst for this reaction.

-

Superbase Systems (e.g., CsF-NaOH): These systems have been shown to provide excellent conversion and yields, potentially under milder conditions than KOH alone.[7]

A diagram illustrating the synthesis workflow is provided below.

Detailed Experimental Protocol (Vinylation):

Caution: This reaction involves flammable acetylene gas under pressure and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions and equipment (e.g., a high-pressure autoclave).

-

Catalyst Preparation: In a dry, inert atmosphere, add 1,4-butanediol to a high-pressure autoclave equipped with a mechanical stirrer, gas inlet, and thermocouple.

-

Reaction Setup: Add the basic catalyst (e.g., potassium hydroxide, ~5-10 mol% relative to 1,4-butanediol).

-

Reaction Execution: Seal the autoclave, and purge with nitrogen gas. Introduce acetylene gas to the desired pressure. Heat the mixture to the reaction temperature (e.g., 140-160 °C) with vigorous stirring. Maintain the acetylene pressure and temperature for the duration of the reaction (several hours), monitoring the uptake of acetylene.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess acetylene. The reaction mixture is then neutralized with a suitable acid (e.g., dilute sulfuric acid or acetic acid) to a pH of ~7. The resulting salts are removed by filtration.

-

Isolation: The crude product is obtained after removal of any low-boiling impurities under reduced pressure.

Purification Methods

The primary method for purifying 1-Butanol, 4-(ethenyloxy)- is fractional distillation under reduced pressure. For achieving very high purity, column chromatography can also be employed.

Fractional Distillation

Fractional distillation is effective for separating the desired product from unreacted 1,4-butanediol, the divinylated byproduct (1,4-bis(vinyloxy)butane), and other high-boiling impurities.

A diagram of the purification workflow is shown below.

Detailed Experimental Protocol (Fractional Distillation):

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glassware is dry.

-

Distillation: Charge the distillation flask with the crude product and a few boiling chips or a magnetic stir bar.

-

Fraction Collection: Gradually reduce the pressure and begin heating the distillation flask. Collect and discard any initial low-boiling fractions.

-

Product Isolation: Collect the main fraction at the appropriate boiling point and pressure (e.g., ~95 °C at 20 mmHg).[5] Monitor the temperature at the head of the column; a stable temperature indicates the collection of a pure fraction.

-

Storage: Store the purified product over a small amount of potassium hydroxide to inhibit polymerization, in a tightly sealed container in a cool, dark place.

Column Chromatography

For applications requiring very high purity, column chromatography can be used as a final purification step.

Detailed Experimental Protocol (Column Chromatography):

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and pack it into a chromatography column.

-

Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The polarity of 1-Butanol, 4-(ethenyloxy)- is moderate due to the hydroxyl group, so it will elute after non-polar impurities.

-

Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified product.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature and chemical databases did not reveal any specific biological activities or signaling pathways associated with 1-Butanol, 4-(ethenyloxy)-. Its primary applications are in materials science as a monomer and in chemical synthesis as an intermediate.[1][8] Therefore, no signaling pathway diagrams are included in this guide. The logical relationship of the synthesis process is depicted in the synthesis workflow diagram.

References

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 17832-28-9 CAS Manufactory [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 1,4-Butanediol vinyl ether | 17832-28-9 [chemicalbook.com]

- 6. 4-(Vinyloxy)butan-1-ol | 17832-28-9 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. ashland.com [ashland.com]

Spectroscopic Profile of 1-Butanol, 4-(ethenyloxy)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Butanol, 4-(ethenyloxy)-, a versatile bifunctional monomer. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

1-Butanol, 4-(ethenyloxy)-, also known as 4-(vinyloxy)butan-1-ol or 4-hydroxybutyl vinyl ether, possesses both a hydroxyl and a vinyl ether functional group.[1][2][3][4][5] This unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in polymer and organic synthesis.[3]

Molecular Formula: C₆H₁₂O₂[1][2][4][5]

Molecular Weight: 116.16 g/mol [1][2][4]

CAS Number: 17832-28-9[1][2][5]

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Butanol, 4-(ethenyloxy)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of 1-Butanol, 4-(ethenyloxy)- provide detailed information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the distinct signals corresponding to the vinyl and butyl moieties of the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.4 | dd | 1H | =CH-O |

| ~4.1 | dd | 1H | =CH₂ (trans) |

| ~3.9 | dd | 1H | =CH₂ (cis) |

| ~3.7 | t | 2H | -O-CH₂- |

| ~3.6 | t | 2H | -CH₂-OH |

| ~1.7 | m | 2H | -CH₂-CH₂-OH |

| ~1.6 | m | 2H | -O-CH₂-CH₂- |

Note: Reported chemical shifts are approximate and may vary depending on the solvent and experimental conditions. Multiplicities are abbreviated as dd (doublet of doublets), t (triplet), and m (multiplet).

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~152 | =CH-O |

| ~86 | =CH₂ |

| ~67 | -O-CH₂- |

| ~62 | -CH₂-OH |

| ~30 | -CH₂-CH₂-OH |

| ~26 | -O-CH₂-CH₂- |

Note: Reported chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Butanol, 4-(ethenyloxy)- shows characteristic absorption bands for the hydroxyl and vinyl ether groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~3100-3000 | Medium | =C-H stretch (vinyl) |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1620 | Strong | C=C stretch (vinyl) |

| ~1200 | Strong | C-O-C stretch (ether) |

| ~1050 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 1-Butanol, 4-(ethenyloxy)- would be expected to show a molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity | Possible Assignment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - CH₃]⁺ |

| 87 | Moderate | [M - C₂H₅]⁺ |

| 73 | High | [M - C₃H₅O]⁺ |

| 45 | High | [C₂H₅O]⁺ |

| 43 | Very High | [C₃H₇]⁺ or [CH₂=CHO]⁺ |

Note: The fragmentation pattern is a prediction and may vary based on the ionization method and experimental conditions. The spectrum available is a GC-MS spectrum.[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are often specific to the instrumentation used. However, general methodologies are outlined below.

NMR Spectroscopy

A sample of 1-Butanol, 4-(ethenyloxy)- is typically dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) and placed in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer. For quantitative analysis, a known amount of an internal standard may be added.

IR Spectroscopy

An infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.[1]

Mass Spectrometry

For a volatile compound like 1-Butanol, 4-(ethenyloxy)-, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and the resulting ions are detected.[1]

Synthesis

1-Butanol, 4-(ethenyloxy)- can be synthesized via the vinylation of 1,4-butanediol with acetylene in the presence of a strong base catalyst.[3]

Caption: Synthesis of 1-Butanol, 4-(ethenyloxy)-.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of 1-Butanol, 4-(ethenyloxy)- with atom numbering corresponding to the NMR assignments provided in the tables above.

Caption: Structure of 1-Butanol, 4-(ethenyloxy)-.

References

An In-depth Technical Guide to the Reactivity of 1-Butanol, 4-(ethenyloxy)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-Butanol, 4-(ethenyloxy)-, also known as 4-hydroxybutyl vinyl ether (HBVE), with a range of common chemical reagents. This bifunctional molecule, featuring both a primary hydroxyl group and a reactive vinyl ether moiety, serves as a versatile building block in polymer chemistry and organic synthesis.[1][2] Understanding its reactivity profile is crucial for its effective application in the development of novel materials and pharmaceutical intermediates.

Core Reactivity Principles

1-Butanol, 4-(ethenyloxy)- possesses two distinct reactive centers: the nucleophilic carbon-carbon double bond of the vinyl ether and the primary hydroxyl group. The vinyl ether group is characterized as an "electron-rich double bond" due to the resonance donation from the adjacent ether oxygen, making it highly susceptible to electrophilic attack.[2] The primary hydroxyl group exhibits typical alcohol reactivity, including oxidation and nucleophilic substitution. The interplay of these two functional groups allows for a diverse range of chemical transformations.

Reactions of the Vinyl Ether Group

The vinyl ether moiety is the more reactive of the two functional groups under many conditions and is particularly susceptible to electrophilic addition and polymerization.

Acid-Catalyzed Hydrolysis

In the presence of aqueous acid, the vinyl ether group undergoes rapid hydrolysis to yield 1,4-butanediol and acetaldehyde. The reaction is initiated by the rate-determining protonation of the β-carbon of the vinyl group, which generates a resonance-stabilized carbocation. This intermediate is then attacked by water to form a hemiacetal, which subsequently decomposes to the final products.[3][4][5]

Reaction Pathway: Acid-Catalyzed Hydrolysis

Caption: Mechanism of acid-catalyzed hydrolysis of the vinyl ether group.

Electrophilic Addition of Halogens and Hydrogen Halides

Under anhydrous conditions, the vinyl ether double bond readily undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl).[6] The addition of hydrogen halides is expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon (β-carbon) and the halide adding to the α-carbon, due to the formation of the more stable carbocation intermediate. The ether oxygen itself can be cleaved by strong acids like HBr and HI, particularly at elevated temperatures, which can be a competing reaction.[7][8][9]

Polymerization

1-Butanol, 4-(ethenyloxy)- is a versatile monomer that can undergo polymerization through various mechanisms:

-

Cationic Polymerization: This is the most common and facile method for polymerizing vinyl ethers. The reaction is initiated by Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or protic acids, which generate a propagating carbocationic chain end.[10] The polymerization can be controlled to produce polymers with well-defined molecular weights and narrow dispersities.[11][12]

-

Free-Radical Polymerization: While vinyl ethers do not readily undergo free-radical homopolymerization, they can be copolymerized with other monomers, such as acrylates and methyl methacrylate.[13][14][15]

Reactions of the Primary Hydroxyl Group

The primary hydroxyl group of 1-Butanol, 4-(ethenyloxy)- undergoes reactions typical of primary alcohols, offering a secondary site for chemical modification.

Oxidation

The oxidation of the hydroxyl group can lead to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

-

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include Pyridinium Chlorochromate (PCC) and conditions for Swern oxidation (using dimethyl sulfoxide and an activating agent like oxalyl chloride).[16][17][18][19][20][21] The Swern oxidation is particularly effective for this conversion.[22][23][24]

-

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will oxidize the primary alcohol to the corresponding carboxylic acid.[25][26][27][28]

Reaction Pathway: Oxidation of the Hydroxyl Group

Caption: Oxidation pathways for the primary hydroxyl group.

Esterification

The hydroxyl group can be readily converted to an ester through reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction provides a convenient method for introducing a variety of functional groups onto the butanol side chain.

Quantitative Data Summary

While specific quantitative data for many reactions of 1-Butanol, 4-(ethenyloxy)- are not widely published, the following table summarizes typical yields and conditions for analogous reactions, providing a reasonable expectation for experimental outcomes.

| Reaction Type | Reagent/Conditions | Substrate | Product | Yield (%) | Reference |

| Oxidation | Swern Oxidation | 4-(Benzyloxy)butan-1-ol | 4-(Benzyloxy)butanal | High | [22] |

| Oxidation | PCC | Primary Alcohols | Aldehydes | Generally >80 | [16][17] |

| Polymerization | Cationic (BF₃·OEt₂) | Vinyl Ethers | Poly(vinyl ether)s | Variable | [10] |

| Copolymerization | Free Radical (with MMA) | Butyl Vinyl Ether | Copolymer | Variable | [13][14] |

Experimental Protocols

The following are representative experimental protocols for key transformations of molecules with similar functional groups, which can be adapted for 1-Butanol, 4-(ethenyloxy)-.

Protocol 1: Swern Oxidation of a Primary Alcohol to an Aldehyde

This protocol is adapted from the oxidation of 4-(benzyloxy)butan-1-ol.[22]

-

Preparation: A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Activation of DMSO: A solution of dimethyl sulfoxide (DMSO) (2.0 eq.) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

-

Addition of Alcohol: A solution of 1-Butanol, 4-(ethenyloxy)- (1.0 eq.) in anhydrous DCM is added dropwise to the reaction mixture. The mixture is stirred for 30-60 minutes at -78 °C.

-

Addition of Base: Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature.

-

Work-up: The reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde, 4-(ethenyloxy)butanal.

-

Purification: The crude product can be purified by flash column chromatography.

Experimental Workflow: Swern Oxidation

Caption: General experimental workflow for the Swern oxidation of a primary alcohol.

Protocol 2: Esterification of the Hydroxyl Group with Acetic Anhydride

This is a general procedure for the acetylation of a primary alcohol.

-

Reactant Mixture: To a solution of 1-Butanol, 4-(ethenyloxy)- (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) is added a base, such as pyridine or triethylamine (1.2 eq.).

-

Addition of Acylating Agent: Acetic anhydride (1.1 eq.) is added dropwise to the mixture at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, 4-(ethenyloxy)butyl acetate, can be purified by distillation or column chromatography.

References

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. allen.in [allen.in]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 10. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 20. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 21. Swern Oxidation [organic-chemistry.org]

- 22. scientificlabs.ie [scientificlabs.ie]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chem.ualberta.ca [chem.ualberta.ca]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. youtube.com [youtube.com]

A Technical Guide to 1-Butanol, 4-(ethenyloxy)- as a Monomer for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-Butanol, 4-(ethenyloxy)-, also known as 4-hydroxybutyl vinyl ether (HBVE), a functional monomer with significant potential in the synthesis of advanced polymers for biomedical applications. This document outlines the monomer's properties, polymerization methodologies, and prospective applications in drug delivery, supported by experimental protocols and quantitative data.

Monomer Overview: 1-Butanol, 4-(ethenyloxy)- (HBVE)

1-Butanol, 4-(ethenyloxy)- is a versatile monomer possessing both a reactive vinyl ether group and a primary hydroxyl group.[1][2] This bifunctionality allows for its incorporation into polymer chains via the vinyl group, while the pendant hydroxyl group offers a site for post-polymerization modification, crosslinking, or for imparting hydrophilicity and specific interactions with biological systems.[1]

Monomer Properties

| Property | Value | Reference |

| CAS Number | 17832-28-9 | [1] |

| Molecular Formula | C6H12O2 | [3] |

| Molecular Weight | 116.16 g/mol | [3] |

| Physical State | Colorless liquid | [1] |

| Boiling Point | 95 °C at 20 mmHg | |

| Melting Point | -33 °C |

Polymerization of 4-Hydroxybutyl Vinyl Ether (HBVE)

The direct polymerization of HBVE presents challenges due to the presence of the hydroxyl group, which can interfere with certain polymerization mechanisms. Specifically, in cationic polymerization, the electron-rich hydroxyl group can nucleophilically attack the carbocationic propagating center, leading to side reactions and termination.[3][4] To overcome this, two primary strategies have been developed: a protection-deprotection approach for cationic polymerization and direct radical polymerization.

Cationic Polymerization via a Protection-Deprotection Strategy

Living cationic polymerization is a preferred method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions from vinyl ethers.[5] For HBVE, this necessitates the protection of the hydroxyl group prior to polymerization, followed by a deprotection step to yield the final hydroxyl-functionalized polymer.[3][4] Silyl ethers are commonly used as protecting groups.[3][4]

Step 1: Protection of 4-Hydroxybutyl Vinyl Ether

-

Materials: 4-hydroxybutyl vinyl ether (HBVE), tert-butyldiphenylsilyl chloride (TBDPSCl), imidazole, and anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve HBVE and imidazole (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TBDPSCl (1.2 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting silyl-protected monomer, tert-butyldiphenylsilyloxybutyl vinyl ether (TBDPSBVE), by column chromatography.

-

Step 2: Living Cationic Polymerization of TBDPSBVE

-

Materials: Purified TBDPSBVE, a suitable initiator such as 1-isobutoxyethyl acetate (IBEA), and a Lewis acid co-initiator like ethylaluminum sesquichloride (Et1.5AlCl1.5) or tin tetrachloride (SnCl4), and anhydrous toluene.

-

Procedure:

-

Under an inert atmosphere, dissolve the initiator (IBEA) in anhydrous toluene in a flame-dried Schlenk flask.

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Add the Lewis acid co-initiator to the solution and stir for 15 minutes.

-

Slowly add the purified TBDPSBVE monomer to the initiator solution.

-

Allow the polymerization to proceed for a specified time (e.g., 1-4 hours) to achieve the desired molecular weight.

-

Quench the polymerization by adding pre-chilled methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.

-

Collect the polymer by filtration and dry under vacuum to a constant weight.

-

Step 3: Deprotection of Poly(TBDPSBVE) to Yield Poly(HBVE)

-

Materials: Poly(TBDPSBVE), tetrabutylammonium fluoride (TBAF), and tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the purified poly(TBDPSBVE) in THF.

-

Add a solution of TBAF (e.g., 1 M in THF) to the polymer solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the deprotection by NMR spectroscopy until the silyl protecting group signals disappear.

-

Precipitate the final polymer, poly(4-hydroxybutyl vinyl ether) [poly(HBVE)], in cold diethyl ether or hexane.

-

Collect the polymer by filtration and dry under vacuum.

-

Direct Radical Polymerization of HBVE

Recent advancements have demonstrated that direct polymerization of vinyl ethers with unprotected hydroxyl groups can be achieved using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3] This method offers a more direct route to well-defined hydroxyl-functionalized poly(vinyl ethers).

-

Materials: 4-hydroxybutyl vinyl ether (HBVE), a suitable RAFT agent (e.g., a xanthate or dithiocarbamate), a radical initiator (e.g., azobisisobutyronitrile, AIBN), and a solvent like 1,4-dioxane.

-

Procedure:

-

In a Schlenk flask, dissolve HBVE, the RAFT agent, and AIBN in 1,4-dioxane.

-

Degas the solution by several freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).

-

Allow the polymerization to proceed for a set time, taking aliquots periodically to monitor conversion and molecular weight evolution by NMR and gel permeation chromatography (GPC), respectively.

-

Quench the polymerization by cooling the reaction mixture and exposing it to air.

-

Precipitate the polymer in a non-solvent such as cold diethyl ether.

-

Collect the polymer by filtration and dry under vacuum.

-

Quantitative Data and Polymer Characterization

The resulting poly(4-hydroxybutyl vinyl ether) can be characterized by various analytical techniques to determine its molecular weight, dispersity, and thermal properties.

Polymer Properties

| Property | Description | Typical Values/Observations | Reference |

| Molecular Weight (Mn) | Number-average molecular weight, controllable by the monomer-to-initiator ratio in living polymerizations. | Can be tailored from a few thousands to tens of thousands g/mol . | [3] |

| Dispersity (Đ or Mw/Mn) | A measure of the distribution of molecular weights in a given polymer sample. | Living polymerizations can achieve narrow dispersities (e.g., 1.1 - 1.3). | [3] |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. | The Tg of poly(HBVE) is significantly lower than that of its β-methyl substituted analog, poly(hydroxybutyl propenyl ether) (44 °C). | [3] |

| Lower Critical Solution Temperature (LCST) | The temperature above which the polymer becomes insoluble in a given solvent (typically water for hydrophilic polymers). | Poly(HBVE) is known to exhibit LCST behavior in water. | [3] |

Visualization of Synthetic Pathways

Diagrams of Polymerization Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described above.

Caption: Workflow for the synthesis of Poly(HBVE) via cationic polymerization.

Caption: Workflow for the direct synthesis of Poly(HBVE) via RAFT polymerization.

Applications in Drug Development

Polymers with pendant hydroxyl groups, such as poly(HBVE), are of significant interest for biomedical applications, including drug delivery systems. The hydroxyl groups can enhance water solubility, biocompatibility, and provide handles for conjugating drugs or targeting ligands.

Potential Drug Delivery Mechanisms

-

Hydrophilic Carrier for Poorly Soluble Drugs: The hydrophilic nature of poly(HBVE) can be utilized to formulate nanoparticles or micelles that encapsulate hydrophobic drugs, improving their solubility and bioavailability.

-

Stimuli-Responsive Systems: The LCST behavior of poly(HBVE) can be exploited for temperature-triggered drug release.[3] Formulations could be designed to be soluble at room temperature and aggregate to release their payload at physiological temperature (37 °C).

-

Drug Conjugation: The pendant hydroxyl groups can be used to covalently attach drugs through linkages that are stable in circulation but cleavable at the target site (e.g., pH-sensitive or enzyme-labile linkers).

The logical relationship for a potential drug delivery application can be visualized as follows:

Caption: Logical flow for a Poly(HBVE)-based drug delivery system.

While direct applications of poly(HBVE) in drug delivery are still an emerging area of research, the foundational polymer chemistry and the properties of the resulting polymer suggest a promising future in the development of advanced therapeutic systems. The ability to precisely control the synthesis of this functional polymer opens up numerous possibilities for creating tailored drug carriers with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to 1-Butanol, 4-(ethenyloxy)-: Exploring its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butanol, 4-(ethenyloxy)-, a versatile bifunctional monomer, exploring its chemical properties, synthesis, and established and potential research applications. The content is tailored for researchers in polymer chemistry, materials science, and organic synthesis, with a forward-looking perspective on its utility in drug development.

Introduction and Chemical Identity

1-Butanol, 4-(ethenyloxy)-, also known by its synonyms 4-(vinyloxy)-1-butanol and 4-Hydroxybutyl vinyl ether (HBVE), is a chemical compound with the CAS number 17832-28-9.[1][2][3][4][5] Its unique molecular structure, featuring both a reactive vinyl ether group and a primary hydroxyl group, makes it a valuable building block in various chemical transformations.[6] The presence of these two distinct functional groups allows for a wide range of chemical modifications, making it a monomer of significant interest in the synthesis of functional polymers and complex organic molecules.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 1-Butanol, 4-(ethenyloxy)- is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][4] |

| Molecular Weight | 116.16 g/mol | [1][4] |

| Boiling Point | 95 °C at 20 mmHg | [3] |

| Melting Point | -33 °C | [3] |

| Density | 0.939 g/mL at 25 °C | [3] |

| Water Solubility | 75 g/L at 20 °C | [3] |

| Flash Point | 85 °C (closed cup) | [7] |

| Refractive Index | n20/D 1.444 | [3] |

Safety Information: 1-Butanol, 4-(ethenyloxy)- is classified as an irritant.[7] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed and causes serious eye irritation.[7] Appropriate personal protective equipment, including eye protection and gloves, should be used when handling this chemical.

Synthesis and Experimental Protocols

The synthesis of 1-Butanol, 4-(ethenyloxy)- can be achieved through several methods, with the reaction of 1,4-butanediol with acetylene being a common industrial approach.[8] Below are representative experimental protocols for its synthesis and subsequent polymerization.

Synthesis of 1-Butanol, 4-(ethenyloxy)- via Vinylation of 1,4-Butanediol

This protocol is based on the general principles of vinylation of alcohols with acetylene.

Materials:

-

1,4-butanediol

-

Acetylene gas

-

Potassium hydroxide (catalyst)

-

An inert, high-boiling solvent (e.g., N-methyl-2-pyrrolidone)

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Charge the autoclave with 1,4-butanediol, potassium hydroxide, and the solvent.

-

Purge the reactor with nitrogen gas to remove air.

-

Pressurize the reactor with acetylene to the desired pressure.

-

Heat the mixture to the reaction temperature (typically 140-180°C) with constant stirring.

-

Maintain the acetylene pressure by feeding more gas as it is consumed.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion of 1,4-butanediol is achieved.

-

After cooling the reactor, vent the excess acetylene.

-

The product, 1-Butanol, 4-(ethenyloxy)-, can be purified by distillation under reduced pressure.

A potential workflow for the synthesis is illustrated in the diagram below.

Caption: Synthesis workflow for 1-Butanol, 4-(ethenyloxy)-.

Cationic Polymerization of 1-Butanol, 4-(ethenyloxy)-

This protocol outlines a general procedure for the cationic polymerization of vinyl ethers. Due to the reactive hydroxyl group, a protection-deprotection strategy is often employed to achieve controlled polymerization.[9]

Materials:

-

1-Butanol, 4-(ethenyloxy)- (or its hydroxyl-protected derivative)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Cationic initiator (e.g., a Lewis acid like SnCl₄ or a protic acid)

-

Quenching agent (e.g., methanol)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Thoroughly dry all glassware and the solvent.

-

Dissolve the monomer in the anhydrous solvent in a flask under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., 0°C to -78°C) to control the polymerization.

-

Prepare a solution of the initiator in the same solvent and add it dropwise to the monomer solution with vigorous stirring.

-

Allow the polymerization to proceed for the desired time. Monitor the viscosity of the solution.

-

Quench the reaction by adding the quenching agent (e.g., methanol).

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Filter and dry the polymer under vacuum.

-

If a protected monomer was used, a subsequent deprotection step is required to yield the hydroxyl-functionalized polymer.

The general workflow for the cationic polymerization is depicted below.

Caption: General workflow for cationic polymerization.

Potential Research Applications

The dual functionality of 1-Butanol, 4-(ethenyloxy)- opens up a wide array of research applications, primarily in polymer chemistry, but with intriguing possibilities in organic synthesis and drug development.

Polymer Chemistry

The vinyl ether group of 1-Butanol, 4-(ethenyloxy)- is highly susceptible to cationic polymerization, making it a valuable monomer for creating a variety of polymers.[10][11][12]

-

Functional Polymers: The hydroxyl group can be preserved during polymerization (with appropriate protection) to yield polymers with pendant hydroxyl groups.[9] These functional polymers can be used as coatings, adhesives, and in the synthesis of more complex macromolecular architectures like block copolymers and graft copolymers. The hydroxyl groups can also serve as sites for post-polymerization modification.

-

Reactive Diluents in UV Curing: In formulations for UV-curable coatings and inks, 1-Butanol, 4-(ethenyloxy)- can act as a reactive diluent.[6] Its low viscosity helps to reduce the viscosity of the formulation, while the vinyl ether group participates in the photopolymerization process, becoming part of the final crosslinked network. This is an environmentally friendly alternative to volatile organic solvents.

-

Degradable Polymers: The hydroxyl group can be used to form ester linkages, which can be incorporated into the polymer backbone. These ester groups can be susceptible to hydrolysis, leading to the formation of degradable polymers with potential applications in biomedical fields.[13]

-

Copolymerization: 1-Butanol, 4-(ethenyloxy)- can be copolymerized with other monomers to tailor the properties of the resulting polymer. For instance, its copolymerization with maleic anhydride has been studied, leading to alternating copolymers.[14]

| Application in Polymer Chemistry | Key Feature of 1-Butanol, 4-(ethenyloxy)- | Potential Outcome |

| Synthesis of Functional Polymers | Pendant Hydroxyl Group | Polymers with sites for crosslinking or further reaction |

| UV-Curable Coatings | Reactive Vinyl Ether Group, Low Viscosity | Environmentally friendly, fast-curing coatings |

| Degradable Polymers | Hydroxyl group for ester linkage formation | Biocompatible and biodegradable materials |

| Copolymerization | Dual Functionality | Tailored polymer properties (e.g., alternating copolymers) |

Organic Synthesis

The bifunctional nature of 1-Butanol, 4-(ethenyloxy)- makes it a versatile building block in organic synthesis.

-

Protection of Alcohols: The vinyl ether group can be used to protect hydroxyl groups in other molecules.

-

[2+2] Cycloadditions: The electron-rich double bond of the vinyl ether can participate in cycloaddition reactions to form cyclobutane rings.

-

C-H Functionalization/Cope Rearrangement: Vinyl ethers are excellent substrates for combined C-H functionalization/Cope rearrangement reactions, which can be used to generate highly functionalized molecules with defined stereochemistry.[15] This opens up avenues for the synthesis of complex natural products and other organic targets.

Potential in Drug Development

While there is currently limited direct research on the application of 1-Butanol, 4-(ethenyloxy)- in drug development, its structure suggests significant potential as a scaffold or intermediate in the synthesis of biologically active molecules.[2][16][17]

The molecule's two functional groups offer orthogonal reactivity, allowing for selective modification at either the hydroxyl or the vinyl ether end. This makes it a valuable "bifunctional molecule" for constructing more complex molecular architectures that are often required in drug candidates.[16]

The logical pathway for its potential application in drug development is illustrated below.

Caption: Logic diagram of potential drug development applications.

-

Scaffold for Combinatorial Chemistry: The hydroxyl and vinyl ether groups can be used as handles to attach different chemical moieties, creating a library of compounds for high-throughput screening.

-

Linker in Bifunctional Molecules: In the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), the butoxy chain could serve as a flexible linker, with the hydroxyl and vinyl ether groups providing points of attachment for the different components of the molecule.[2]

-

Synthesis of Bioactive Heterocycles: The reactive nature of the vinyl ether makes it a precursor for the synthesis of various heterocyclic compounds, which are common motifs in many pharmaceuticals.

Conclusion

1-Butanol, 4-(ethenyloxy)- is a commercially available monomer with a unique combination of a reactive vinyl ether and a functional hydroxyl group. Its primary applications are in polymer chemistry, where it is used to create functional polymers, as a reactive diluent in UV-curing systems, and in the synthesis of degradable materials. While its direct application in drug development is not yet established, its bifunctional nature presents exciting opportunities for its use as a versatile building block in organic synthesis for the creation of complex and potentially bioactive molecules. Further research into the reactivity and applications of this molecule is warranted to fully exploit its potential in both materials science and medicinal chemistry.

References

- 1. Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Butanediol vinyl ether | 17832-28-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,4-Butanediol monovinyl ether | C6H12O2 | CID 87329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-Butanediol vinyl ether synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 11. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Developments on Cationic Polymerization of Vinyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of thermoresponsive degradable copolymers: integrating hydroxy-functional vinyl ethers with cyclic ketene acetals - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Combined C—H Functionalization/Cope Rearrangement with Vinyl Ethers as a Surrogate for the Vinylogous Mukaiyama Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Covalent Bifunctional Molecules (CBMs): Achievements and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bifunctional molecules from viewpoint of medicinal chemistry [yaoxuexuebao-05134870.com]

A Technical Guide to 1-Butanol, 4-(ethenyloxy)- for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Properties, and Experimental Applications

Introduction

1-Butanol, 4-(ethenyloxy)-, also widely known by its synonyms 4-Hydroxybutyl vinyl ether (HBVE) and 1,4-Butanediol monovinyl ether, is a versatile bifunctional monomer with significant applications in polymer chemistry, materials science, and potentially in drug development as a linker or component of a larger molecule. Its chemical structure, featuring both a reactive vinyl ether group and a primary hydroxyl group, allows for a variety of chemical modifications and polymerization pathways. This technical guide provides a comprehensive overview of its commercial availability, key physical and chemical properties, and detailed experimental protocols for its use.

Commercial Availability and Suppliers

1-Butanol, 4-(ethenyloxy)- (CAS Number: 17832-28-9) is readily available from a range of chemical suppliers, catering to both research and industrial scales. The compound is typically offered at purities of 97% or higher, often stabilized with small amounts of potassium hydroxide (KOH) to prevent spontaneous polymerization. Key suppliers include major chemical manufacturers and distributors.

| Supplier | Purity/Grade | Available Quantities |

| BASF | >99% | Bulk |

| Sigma-Aldrich | 99% (stabilized with 0.01% KOH) | Research quantities |

| Tokyo Chemical Industry (TCI) | >97.0% (GC, stabilized with KOH) | 25 mL, 100 mL, 500 mL |

| abcr GmbH | 97% | Not specified |

| Connect Chemicals | Not specified | Not specified |

| Euro Chemical Supplies | 99% | Bulk (190kg drums, 1000kg IBCs) |

| Camachem | 99% | Bulk (190kg drums, 1000kg IBCs) |

| Alfa Chemistry | ≥ 97% | Not specified |

| Santa Cruz Biotechnology | For Research Use Only | Not specified |

Physicochemical Data

A summary of the key physical and chemical properties of 1-Butanol, 4-(ethenyloxy)- is presented in the table below. This data is essential for designing experiments, understanding its reactivity, and ensuring safe handling.

| Property | Value | Reference |

| CAS Number | 17832-28-9 | [1][2] |

| Molecular Formula | C6H12O2 | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 95 °C at 20 mmHg | [1] |

| Melting Point | -33 °C | [1] |

| Density | 0.939 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.444 | [1] |

| Flash Point | 85 °C (closed cup) | [1] |

| Solubility | Miscible with many organic solvents. |

Experimental Protocols

The dual functionality of 1-Butanol, 4-(ethenyloxy)- makes it a valuable monomer in various polymerization reactions. It can readily undergo cationic polymerization via its vinyl ether group and can also be incorporated into polymers through reactions involving its hydroxyl group. Below are representative experimental protocols for its polymerization.

Cationic Polymerization of 1-Butanol, 4-(ethenyloxy)-

Cationic polymerization is a common method for polymerizing vinyl ethers due to the electron-rich nature of the double bond.

Materials:

-

1-Butanol, 4-(ethenyloxy)- (purified by passing through a column of basic alumina)

-

Initiator system: For example, a combination of a protic acid or a Lewis acid. A specific example is the use of an organic acid like pentacarbomethoxycyclopentadiene (PCCP-H) with a hydrogen bond donor (HBD) co-catalyst.[3]

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Quenching agent (e.g., methanol/triethylamine mixture)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the anhydrous solvent to a dry reaction flask equipped with a magnetic stirrer.

-

Add the initiator (e.g., PCCP) and the co-catalyst (e.g., HBD) to the flask.

-

Cool the reaction mixture to the desired temperature (e.g., -10 °C to ambient temperature, depending on the initiator system).[3]

-

Slowly add the purified 1-Butanol, 4-(ethenyloxy)- (e.g., 2.1 mmol, 300 equivalents relative to the initiator) to the stirring reaction mixture.[3]

-

Allow the polymerization to proceed for the desired time (e.g., 1 hour).[3]

-

Quench the reaction by adding the quenching agent (e.g., a mixture of methanol and triethylamine).[3]

-

The resulting polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

Free-Radical Copolymerization with an Acrylate Monomer

While vinyl ethers do not readily undergo free-radical homopolymerization, they can be copolymerized with electron-deficient monomers like acrylates.

Materials:

-

1-Butanol, 4-(ethenyloxy)-

-

An acrylate monomer (e.g., methyl methacrylate, MMA)

-

A free-radical initiator (e.g., azobisisobutyronitrile, AIBN)

-

A cationic initiator (e.g., diphenyl iodonium salt) for free-radical promoted cationic polymerization.[4]

-

Solvent (if not performing bulk polymerization)

-

Methanol for precipitation

Procedure:

-

In a reaction vessel, dissolve the 1-Butanol, 4-(ethenyloxy)-, the acrylate monomer, the free-radical initiator, and the cationic initiator in a suitable solvent.[4]

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Maintain the reaction under an inert atmosphere for the desired duration (e.g., several hours).

-

After the polymerization, cool the mixture to room temperature.

-

Pour the viscous solution into a large excess of a non-solvent, such as methanol, to precipitate the copolymer.[4]

-

Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.[4]

Visualizing Polymerization Pathways

The following diagrams illustrate the conceptual workflows for the cationic and free-radical polymerization of 1-Butanol, 4-(ethenyloxy)-.

Caption: Cationic Polymerization Workflow for 1-Butanol, 4-(ethenyloxy)-.

Caption: Free-Radical Copolymerization of 1-Butanol, 4-(ethenyloxy)-.

Conclusion

1-Butanol, 4-(ethenyloxy)- is a commercially accessible and highly versatile monomer. Its dual hydroxyl and vinyl ether functionalities open up a wide array of possibilities for the synthesis of novel polymers with tailored properties. The provided data on its availability and physicochemical characteristics, coupled with detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to explore its potential in their respective fields. The ability to undergo various polymerization mechanisms, including cationic and free-radical pathways, underscores its significance as a valuable building block in modern polymer and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Methodological & Application

Synthesis of Functional Polymers Using 4-Hydroxybutyl Vinyl Ether: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybutyl vinyl ether (HBVE), systematically named 1-Butanol, 4-(ethenyloxy)-, is a versatile functional monomer that serves as a critical building block in the synthesis of a wide range of functional polymers.[1][2] Its unique chemical structure, featuring a highly reactive vinyl ether group and a primary hydroxyl group, allows for its participation in various polymerization methods and subsequent post-polymerization modifications.[1][2] This dual functionality makes HBVE an attractive monomer for creating polymers with tailored properties for applications in coatings, adhesives, reactive diluents, and advanced biomedical materials.[3][4][5][6]

The vinyl ether moiety of HBVE can readily undergo cationic, free-radical, and charge-transfer polymerization.[1][2][3][6] The pendant hydroxyl group provides a site for further chemical reactions, such as esterification or isocyanate chemistry, enabling the introduction of additional functionalities or cross-linking of the polymer chains.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of functional polymers using HBVE, with a focus on cationic and reversible addition-fragmentation chain-transfer (RAFT) polymerization techniques, as well as post-polymerization modification.

Data Presentation

Table 1: Cationic Polymerization of Protected 4-Hydroxybutyl Vinyl Ether Analogs

| Initiator System | Monomer | Monomer/Initiator Ratio | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| IBEA/Et1.5AlCl1.5/SnCl4 | TBDPS-protected HBPE | 150 | -80 | 4 | 48,500 | 1.15 | [7][8] |

| IBEA/Et1.5AlCl1.5/SnCl4 | TBDPS-protected HBPE | 200 | -80 | 6 | 64,200 | 1.18 | [7][8] |

| HCl/ZnCl2 | TBDPS-protected HBPE* | 100 | -60 | 2 | 35,100 | 1.25 | [7] |

| PCCP-H/Thiophosphoramide | Isobutyl Vinyl Ether** | 300 | RT | 1 | >50,000 | <1.2 | [9] |

*Note: HBPE (4-hydroxybutyl propenyl ether) is a β-methyl substituted analog of HBVE. TBDPS protection is used for the hydroxyl group. This data is indicative of the conditions for living cationic polymerization of protected hydroxyalkyl vinyl ethers. **Note: Data for isobutyl vinyl ether is included to demonstrate a mild, room temperature cationic polymerization system that could be adapted for HBVE.

Table 2: RAFT Polymerization of Hydroxy-Functional Monomers

| RAFT Agent | Monomer | Monomer/RAFT/Initiator Ratio | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| DDMAT | 4-Hydroxybutyl Acrylate | 150/1/0.33 | 70 | 1.5 | 21,500 | 1.28 | [10][11][12][13] |

| DDMAT | 4-Hydroxybutyl Acrylate | 250/1/0.33 | 70 | 1.5 | 35,800 | 1.35 | [10][11][12][13] |

| Xanthate-based | 2-Hydroxyethyl Vinyl Ether** | - | 60 | 24 | 10,000 | <1.4 | [14] |

*Note: 4-Hydroxybutyl acrylate is a structural isomer of HBVE. The RAFT aqueous dispersion polymerization protocol is relevant. **Note: Data for a related hydroxy-functional vinyl ether is provided to illustrate the feasibility of RAFT polymerization.

Experimental Protocols

Protocol 1: Living Cationic Polymerization of Silyl-Protected HBVE

This protocol is adapted from the living cationic polymerization of a silyl-protected hydroxybutyl propenyl ether and is applicable to HBVE with appropriate protection of the hydroxyl group (e.g., as a tert-butyldiphenylsilyl (TBDPS) ether) to prevent side reactions.[7][8]

1. Protection of 4-Hydroxybutyl Vinyl Ether (HBVE):

-

Dissolve HBVE and imidazole in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere.

-

Add a solution of tert-butyldiphenylchlorosilane in DMF dropwise.

-

Stir the mixture at room temperature for 6 hours.

-

Purify the resulting TBDPS-protected HBVE by distillation under reduced pressure.

2. Polymerization Procedure:

-